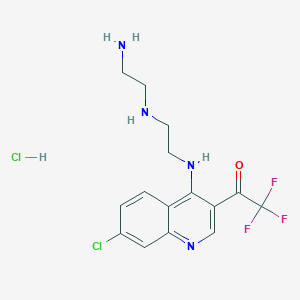
1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as amino and chloro groups, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Aminoethyl Groups: The aminoethyl groups can be introduced through nucleophilic substitution reactions, where ethylenediamine reacts with the quinoline derivative.
Formation of the Trifluoroethanone Moiety: The trifluoroethanone group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Final Hydrochloride Formation: The final hydrochloride salt can be formed by treating the compound with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various types of chemical reactions:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3).
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Hydroxy or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA and proteins, potentially inhibiting their function.
Pathways Involved: It may interfere with the replication of DNA and the synthesis of proteins, leading to its potential use as an antimalarial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinacrine: A compound with a similar structure used as an antiprotozoal agent.
Uniqueness
1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of the trifluoroethanone moiety, which can enhance its electronic properties and potentially increase its efficacy as a therapeutic agent.
Eigenschaften
Molekularformel |
C15H17Cl2F3N4O |
|---|---|
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
1-[4-[2-(2-aminoethylamino)ethylamino]-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C15H16ClF3N4O.ClH/c16-9-1-2-10-12(7-9)23-8-11(14(24)15(17,18)19)13(10)22-6-5-21-4-3-20;/h1-2,7-8,21H,3-6,20H2,(H,22,23);1H |
InChI-Schlüssel |
VABLBBMQPCAOKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCNCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
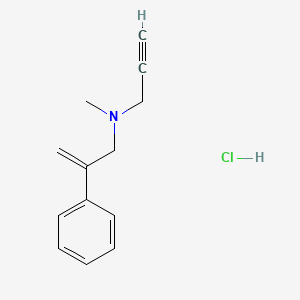
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)


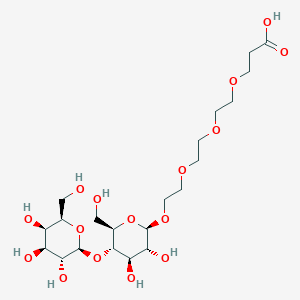
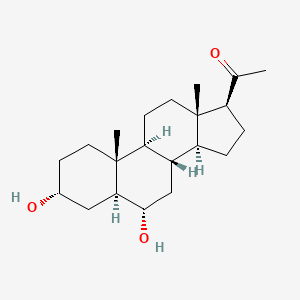
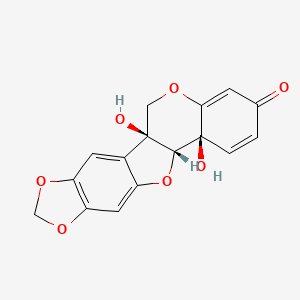
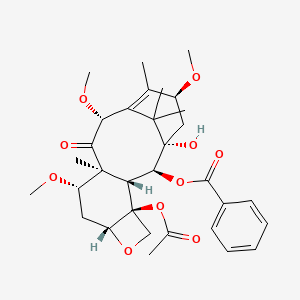

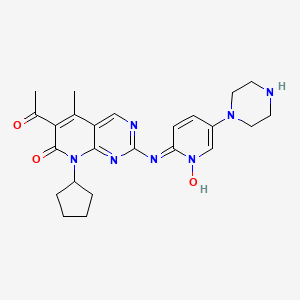
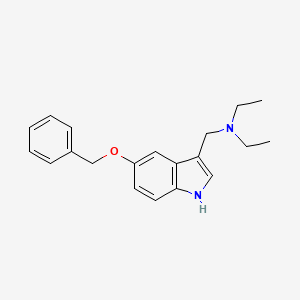
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)

